molecular formula C20H15Cl2NO4 B2863800 Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate CAS No. 708293-88-3

Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate

Cat. No.: B2863800
CAS No.: 708293-88-3
M. Wt: 404.24
InChI Key: ULQGKZXMHKVFGP-UHFFFAOYSA-N
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Description

Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a 3,5-dichlorophenyl group and a benzoate ester, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups on the aromatic ring can be reduced to amines.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dichlorophenyl)furan-3-carboxylate: Similar structure but lacks the amido and benzoate groups.

    2-(3,5-Dichlorophenyl)-3-methylfuran: Similar furan ring system but different substituents.

Uniqueness

Methyl 2-(5-(3,5-dichlorophenyl)-2-methylfuran-3-carboxamido)benzoate is unique due to its combination of a furan ring, dichlorophenyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[5-(3,5-dichlorophenyl)-2-methylfuran-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4/c1-11-16(10-18(27-11)12-7-13(21)9-14(22)8-12)19(24)23-17-6-4-3-5-15(17)20(25)26-2/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQGKZXMHKVFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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